![molecular formula C9H6O4S2 B13552659 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is an organic compound belonging to the thienothiophene family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core with methoxycarbonyl and carboxylic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thiophene derivatives with suitable reagents to form the thienothiophene core, followed by functional group modifications to introduce the methoxycarbonyl and carboxylic acid groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic vapor-phase reactions and solvent-based synthesis are often employed .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the thienothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thienothiophene derivatives .
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its role in organic electronics is attributed to its ability to facilitate charge transport and improve the performance of electronic devices .
Comparación Con Compuestos Similares
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: Similar in structure but with two carboxylic acid groups instead of one methoxycarbonyl group.
Thiophene-2-carboxylic acid: Lacks the thienothiophene core and has a simpler structure.
2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups on a thiophene ring
Uniqueness: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific functional groups and the thienothiophene core, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H6O4S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
5-methoxycarbonylthieno[3,2-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O4S2/c1-13-9(12)7-3-5-4(15-7)2-6(14-5)8(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
IPAUUYZJZWBUQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)C=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
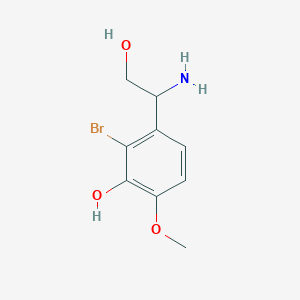
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
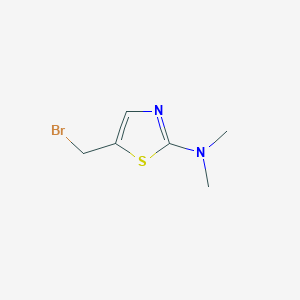
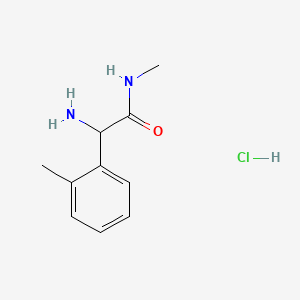
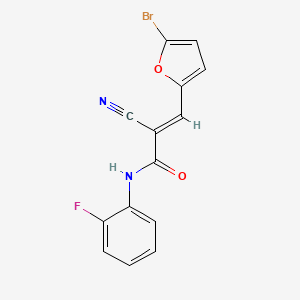
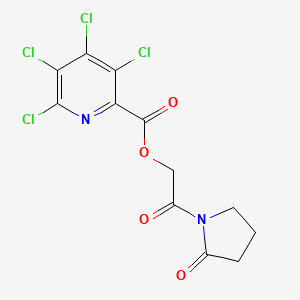
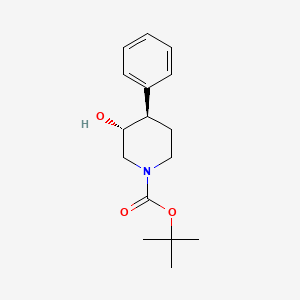
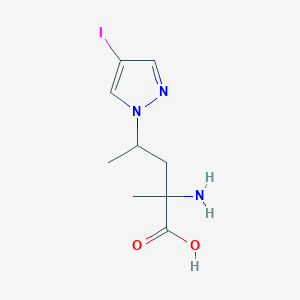

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
